molecular formula C12H23ClN2O B1402505 N-cyclopentyl-4-methylpiperidine-4-carboxamide hydrochloride CAS No. 1361116-43-9

N-cyclopentyl-4-methylpiperidine-4-carboxamide hydrochloride

Cat. No.: B1402505
CAS No.: 1361116-43-9
M. Wt: 246.78 g/mol
InChI Key: UIMHHCLOENSLRQ-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-methylpiperidine-4-carboxamide hydrochloride is a chemical compound with the molecular formula C12H23ClN2O. It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is often used as an intermediate in the synthesis of other complex molecules.

Scientific Research Applications

N-cyclopentyl-4-methylpiperidine-4-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

N-cyclopentyl-4-methylpiperidine-4-carboxamide hydrochloride is classified as an irritant . More detailed safety information and Material Safety Data Sheets (MSDS) can be found on the Sigma-Aldrich website .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-methylpiperidine-4-carboxamide hydrochloride typically involves the reaction of cyclopentylamine with 4-methylpiperidine-4-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring is common in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-methylpiperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible with reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-methylpiperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-4-methylpiperidine-4-carboxamide
  • N-cyclopentyl-4-methylpiperidine-4-carboxamide acetate
  • N-cyclopentyl-4-methylpiperidine-4-carboxamide sulfate

Uniqueness

N-cyclopentyl-4-methylpiperidine-4-carboxamide hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for various specialized applications, particularly in the synthesis of other complex molecules and in scientific research.

Properties

IUPAC Name

N-cyclopentyl-4-methylpiperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O.ClH/c1-12(6-8-13-9-7-12)11(15)14-10-4-2-3-5-10;/h10,13H,2-9H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMHHCLOENSLRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C(=O)NC2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361116-43-9
Record name 4-Piperidinecarboxamide, N-cyclopentyl-4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1361116-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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